
4-Methoxybenzyl alcohol
Overview
Description
4-Methoxybenzyl alcohol, also known as p-Anisyl alcohol or Anise alcohol, is an organic compound with the molecular formula C8H10O2. It is a colorless to pale yellow liquid with a pleasant floral odor. This compound is commonly used in the fragrance and flavor industry due to its sweet, anise-like aroma .
Mechanism of Action
Target of Action
4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . Its primary targets are therefore the hydroxyl groups present in these compounds .
Mode of Action
The compound interacts with its targets (hydroxyl groups) through a process known as condensation . In this process, this compound condenses with the silanol groups of fumed silica nanoparticles, yielding modified silica nanoparticles .
Biochemical Pathways
The main biochemical pathway involved in the action of this compound is the catalytic photooxidation process . This process is facilitated by a flavin-zinc (II)-cyclen complex . The end product of this pathway is the corresponding benzaldehyde .
Pharmacokinetics
It’s known that the compound is freely soluble in alcohol and diethyl ether, but insoluble in water . This solubility profile may influence its bioavailability and distribution in the body.
Result of Action
The primary result of the action of this compound is the production of benzaldehyde . This occurs through the process of catalytic photooxidation . Benzaldehyde is a useful compound in various chemical reactions and has applications in different industries.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of light is crucial for the catalytic photooxidation process . Additionally, the compound’s solubility in different solvents can affect its distribution and efficacy . It’s also important to note that the compound should be handled with care due to its potential to cause skin irritation and sensitization .
Biochemical Analysis
Biochemical Properties
4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols, and phenols . It undergoes catalytic photooxidation by flavin-zinc (II)-cyclen complex to yield the corresponding benzaldehyde .
Cellular Effects
This compound has been shown to have protective effects on brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury . It has been demonstrated to protect the brain against ischemic injury by decreasing the permeability of the blood-brain barrier after induction .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PI3K/AKT signaling pathway . It has been shown to upregulate the expression of occludin, claudin-5, Akt and eNOS, in addition to increasing eNOS and AKT phosphorylation in bEnd.3 cells .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound under normal conditions .
Metabolic Pathways
This compound is involved in the 2,4-dichlorobenzoate degradation pathway . It is also known to undergo catalytic photooxidation by flavin-zinc (II)-cyclen complex to yield the corresponding benzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl alcohol can be synthesized through several methods:
Reduction of 4-Methoxybenzaldehyde: One common method involves the reduction of 4-methoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 4-methoxybenzaldehyde using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve high yields of the desired product .
Chemical Reactions Analysis
4-Methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation:
Catalytic Photooxidation: this compound can be oxidized to 4-methoxybenzaldehyde using a flavin-zinc (II)-cyclen complex as a catalyst under light irradiation.
Oxidation with Sodium Chlorite: It can also be oxidized to 4-methoxybenzoic acid using sodium chlorite (NaClO2) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite (NaOCl).
Reduction:
Reduction to 4-Methoxybenzylamine: this compound can be reduced to 4-methoxybenzylamine using ammonia and a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Substitution:
Scientific Research Applications
4-Methoxybenzyl alcohol has a wide range of applications in scientific research:
Chemistry:
Protecting Group: It is commonly used as a protecting group for hydroxyl groups in organic synthesis.
Photocatalytic Studies: It is used to study photocatalytic oxidation reactions, particularly the conversion of this compound to 4-methoxybenzaldehyde.
Biology and Medicine:
Antimicrobial Agent: this compound exhibits antimicrobial properties and is used in the formulation of antimicrobial agents.
Fragrance and Flavor: Due to its pleasant aroma, it is used in the formulation of perfumes and flavoring agents.
Industry:
Semiconductor Preparation: It is used in the preparation of semiconductors, nanosheets, and nanocrystals.
Polymer Synthesis: It is utilized in the synthesis of various polymers and resins.
Comparison with Similar Compounds
4-Methoxybenzyl alcohol can be compared with other similar compounds, such as:
3-Methoxybenzyl Alcohol: This compound has the methoxy group in the meta position instead of the para position.
4-Chlorobenzyl Alcohol: This compound has a chlorine atom instead of a methoxy group.
This compound is unique due to its methoxy group, which imparts specific chemical properties and reactivity, making it valuable in various chemical, biological, and industrial applications.
Properties
IUPAC Name |
(4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHFRERJPWKJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044357 | |
| Record name | (4-Methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; mp = 24-25 deg C; [Merck Index] White liquid or low-melting solid; mp = 22-25 deg C; [Alfa Aesar MSDS], Solid, colourless to slightly yellow liquid or opaque crystalline mass with a mild, sweet, floral odour | |
| Record name | Benzenemethanol, 4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anise alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20058 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Methoxybenzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Anisyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
259.00 to 260.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Methoxybenzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2 mg/mL at 20 °C, insoluble in water; poorly soluble in glycols, glycerol; soluble in organic solvents, oils, miscible above 20� (in ethanol) | |
| Record name | 4-Methoxybenzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Anisyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.107-1.115 | |
| Record name | Anisyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0038 [mmHg] | |
| Record name | Anise alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20058 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
105-13-5 | |
| Record name | 4-Methoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anise alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHOXYBENZYL ALCOHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (4-Methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANISYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N6XGV3U49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxybenzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
24 - 25 °C | |
| Record name | 4-Methoxybenzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methoxybenzyl alcohol?
A1: this compound has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, HMBC, and ESI-MS. [] Researchers have also utilized DFT calculations to study its absorption spectrum and predict thermodynamic properties. []
Q3: How stable is this compound under various conditions?
A3: While specific stability data under varying conditions is limited in the provided research, this compound is generally stable under standard laboratory conditions. Studies have explored its use in different solvents like acetonitrile, water, and aqueous phosphate buffer mixtures. [, ]
Q4: What are the catalytic applications of this compound?
A4: this compound is primarily used as a substrate in various catalytic reactions, particularly in photocatalytic oxidation studies. It serves as a model compound for investigating the efficiency and selectivity of different catalysts and reaction conditions. [, , ]
Q5: What is the role of this compound in photocatalytic oxidation reactions?
A5: this compound is often employed as a model substrate in photocatalytic oxidation reactions to produce 4-methoxybenzaldehyde (p-anisaldehyde). [, , ] Researchers investigate factors influencing the reaction rate, selectivity towards p-anisaldehyde, and the formation of byproducts like 4-methoxybenzoic acid and CO2. [, ]
Q6: How does the structure of the catalyst influence the selectivity of this compound oxidation?
A6: Research suggests that the catalyst structure significantly impacts the selectivity of this compound oxidation. For instance, home-prepared rutile TiO2 catalysts exhibited higher selectivity towards p-anisaldehyde compared to commercial TiO2 samples. [] This difference is attributed to variations in crystallinity, surface area, and exposed facets between the catalysts. [, ]
Q7: How is computational chemistry used to study this compound?
A7: Computational chemistry plays a crucial role in understanding the reactivity and properties of this compound. DFT calculations are employed to investigate its radical scavenging mechanisms, predict thermodynamic parameters, and analyze electronic properties. [, ]
Q8: How do structural modifications of this compound affect its reactivity?
A8: Studies on substituted benzyl alcohols reveal that electron-donating groups, like the methoxy group in this compound, enhance the reactivity in photoinitiated cationic polymerizations. [] The presence of electron-withdrawing groups, on the other hand, leads to decreased reactivity. [, ]
Q9: What is the environmental impact of this compound and its degradation?
A9: Research has explored the environmental risk assessment of this compound as a potential partitioning tracer in the oil and gas industry. [] Biodegradability studies in seawater and toxicity assessments on aquatic organisms like rainbow trout gill cells and algae were conducted. [] These studies provide insights into its environmental fate and potential risks.
Q10: Are there alternative compounds with similar applications to this compound?
A10: While not directly addressed in the provided research, several benzyl alcohol derivatives with varying substituents have been investigated for their reactivity and applications in photocatalytic reactions. [, ] The choice of an alternative compound would depend on the specific application and desired properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
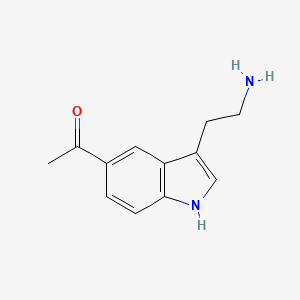
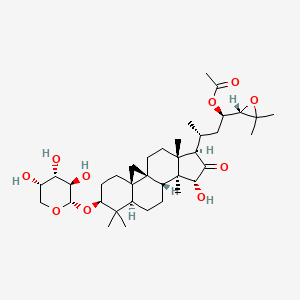



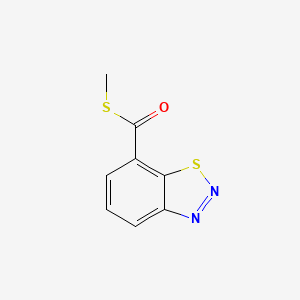

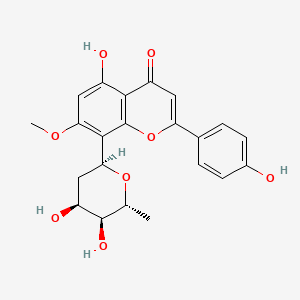
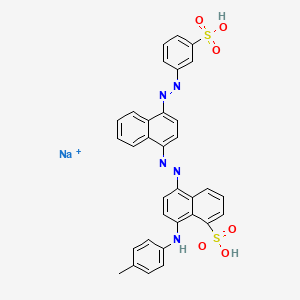
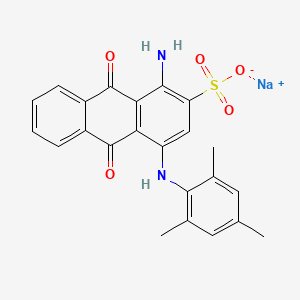

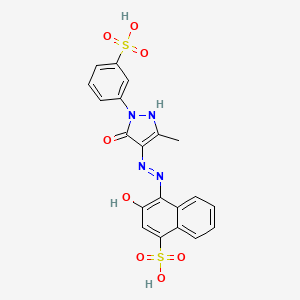
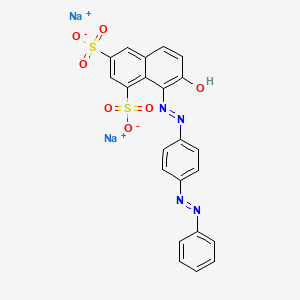
![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)
